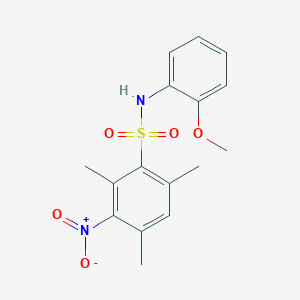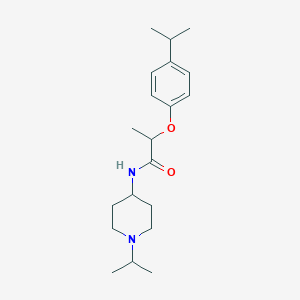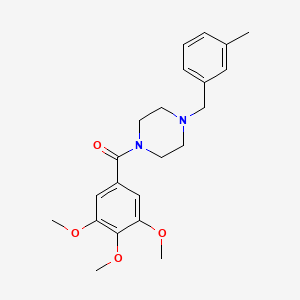
N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide, also known as MNTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNTB is a sulfonamide derivative that has been synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide is not fully understood. However, it has been suggested that N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide inhibits the activity of carbonic anhydrase IX by binding to its active site. This binding leads to the inhibition of the enzyme's activity, which could potentially lead to the development of novel cancer therapies.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase IX by N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has been shown to reduce the pH of cancer cells, leading to their death. N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide in lab experiments is its high yield synthesis method. N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide can be synthesized in large quantities, making it suitable for various applications. However, one of the limitations of using N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide is its potential toxicity. N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has been shown to have toxic effects on various cell lines, which could limit its use in some applications.
Orientations Futures
There are several future directions for the research on N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide. One of the potential applications of N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide is in the development of novel cancer therapies. The inhibition of carbonic anhydrase IX by N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide could be used as a target for the development of new anticancer drugs.
Another future direction for the research on N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide is in the development of new fluorescent probes for the detection of nitrite ions in biological samples. The use of N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide as a fluorescent probe could provide a simple and sensitive method for detecting nitrite ions in biological samples.
Conclusion
In conclusion, N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide can be synthesized using various methods, and it has been extensively studied for its potential applications in cancer research, enzyme inhibition, and as a fluorescent probe. The mechanism of action of N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide is not fully understood, but it has been suggested that it inhibits the activity of carbonic anhydrase IX. N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the research on N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide, including the development of novel cancer therapies and new fluorescent probes for the detection of nitrite ions in biological samples.
Méthodes De Synthèse
N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide can be synthesized using various methods. One of the most widely used methods is the reaction of 2-methoxyaniline with 2,4,6-trimethyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide as a yellow solid with a high yield.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has been extensively studied for its potential applications in various fields such as cancer research, enzyme inhibition, and as a fluorescent probe. N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition could potentially lead to the development of novel cancer therapies.
N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide has also been used as a fluorescent probe to detect the presence of nitrite ions in biological samples. Nitrite ions are important biomolecules that play a crucial role in various physiological processes. The use of N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide as a fluorescent probe could provide a simple and sensitive method for detecting nitrite ions in biological samples.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2,4,6-trimethyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-10-9-11(2)16(12(3)15(10)18(19)20)24(21,22)17-13-7-5-6-8-14(13)23-4/h5-9,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOSCKZDNVRORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)S(=O)(=O)NC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-nitrobenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5134432.png)
![2-methoxy-4-(1-propen-1-yl)-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B5134434.png)
![2-(4-bromophenyl)-1-[3-(1-pyrrolidinyl)propyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5134437.png)



![1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5134462.png)
![6-methoxy-3-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}-2H-chromen-2-one](/img/structure/B5134472.png)

![N-{2-[(dimethylamino)sulfonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-(2-fluorophenyl)acetamide](/img/structure/B5134476.png)

![methyl 4-oxo-4-[4-(3-oxo-3-{[3-(trifluoromethyl)benzyl]amino}propyl)-1-piperidinyl]butanoate](/img/structure/B5134500.png)
![2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile](/img/structure/B5134508.png)
![N-ethyl-4-methoxy-3-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5134511.png)